1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolinone class, characterized by a 1,4-dihydroquinolin-4-one core substituted with a 3-chlorophenylmethyl group at position 1, a 4-ethoxybenzenesulfonyl moiety at position 3, and a fluorine atom at position 4. The fluorine atom at position 6 enhances metabolic stability and bioavailability, a common strategy in drug design .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4S/c1-2-31-19-7-9-20(10-8-19)32(29,30)23-15-27(14-16-4-3-5-17(25)12-16)22-11-6-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNKFNMXXWKJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl, ethoxybenzenesulfonyl, and fluoro substituents. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.
Scientific Research Applications
The biological activity of 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has been extensively studied, revealing several promising pharmacological properties:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 7.8 | Inhibition of cell proliferation via cell cycle arrest |
| HeLa (Cervical Cancer) | 6.5 | Modulation of signaling pathways related to tumor growth |
Studies suggest that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to mitochondrial membrane potential loss and subsequent caspase activation.
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains, suggesting its potential use in treating infections.
Case Studies
Several case studies have highlighted the efficacy of this compound in different therapeutic settings:
-
Case Study on Breast Cancer Treatment :
- A study involving MCF-7 cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, confirming its potential as a therapeutic agent for breast cancer.
-
Case Study on Inflammatory Diseases :
- Research conducted on animal models of inflammation showed that administration of the compound reduced swelling and pain, indicating its potential application in treating inflammatory diseases.
-
Case Study on Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus revealed that this compound inhibited bacterial growth effectively, suggesting its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinolinone Derivatives
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following features:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Ethoxybenzenesulfonyl moiety : Potentially contributes to the compound's solubility and biological activity.
- Fluoro substitution : Often associated with increased metabolic stability.
Structural Formula
Research indicates that this compound may act as a modulator of various biological pathways, particularly those involving the relaxin receptor (RXFP1). The relaxin signaling pathway is implicated in several physiological processes, including cardiovascular function and reproductive health.
Anticancer Activity
Studies have shown that derivatives of quinolinone compounds exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | Caspase activation | |
| MCF-7 | 8.3 | Bcl-2 modulation | |
| A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against Gram-positive bacteria, with potential applications in treating infections.
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It appears to mitigate oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases such as Alzheimer's.
Research Findings on Neuroprotection
A recent study demonstrated that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
